

# What is the binding affinity of VTP50469 to the Menin-MLL complex

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## Compound of Interest

Compound Name: VTP50469

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## VTP50469: A High-Affinity Inhibitor of the Menin-MLL Interaction

An In-Depth Analysis of Binding Affinity, Experimental Protocols, and Mechanism of Action for Researchers and Drug Development Professionals.

**VTP50469** is a potent and highly selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. **VTP50469** disrupts this complex, leading to the suppression of leukemogenic gene expression, cellular differentiation, and apoptosis in MLL-rearranged leukemia models.[1] [2] This document provides a comprehensive overview of the binding affinity of **VTP50469**, the detailed experimental methods used for its characterization, and the underlying signaling pathway.

## Quantitative Binding Affinity Data

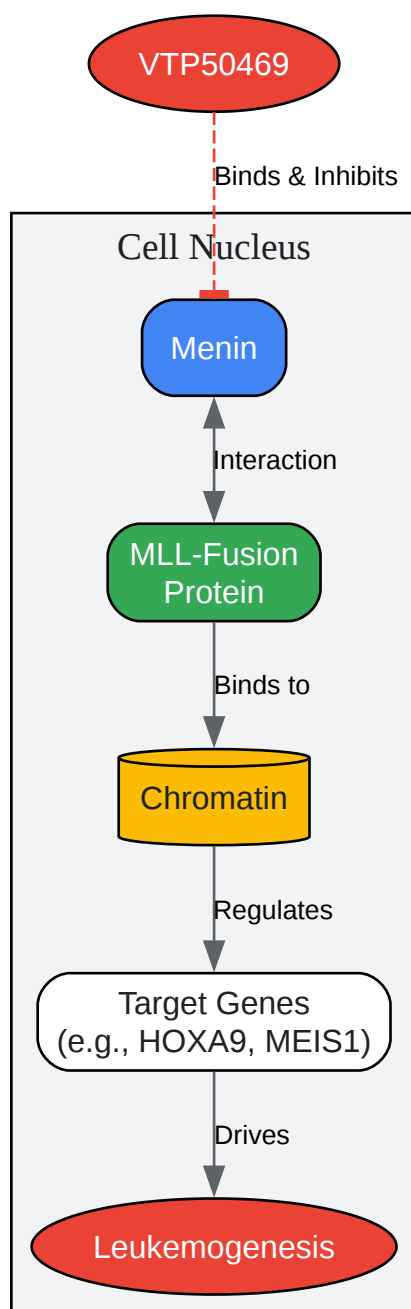
The binding affinity of **VTP50469** for the Menin-MLL complex has been determined through cell-free biochemical assays, revealing it to be a picomolar inhibitor.[3][4] The key quantitative metric for its binding potency is the Inhibition Constant ( $K_i$ ), which is summarized in the table below.

Compound	Target Complex	Assay Type	Binding Affinity (Ki)
VTP50469	Menin-MLL	Cell-free assay	104 pM[3][4]

## Mechanism of Action and Signaling Pathway

The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoietic development.[5] In MLL-rearranged leukemias, the MLL gene is fused to one of over 60 different partner genes, creating oncogenic MLL-fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to drive their leukemogenic gene expression program, which includes the upregulation of genes like HOXA9 and MEIS1.[1][5][6]

**VTP50469** acts by directly binding to Menin and competitively inhibiting its interaction with the MLL fusion protein.[1][2] This disruption displaces the MLL-fusion protein from chromatin at specific gene loci, leading to a downregulation of target gene expression, which in turn induces differentiation and apoptosis in the leukemia cells.[1][3]



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**VTP50469** inhibits the Menin-MLL fusion protein interaction.

## Experimental Protocols

The determination of the high-affinity binding of **VTP50469** to the Menin-MLL complex was accomplished using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This

robust, homogeneous assay format is well-suited for studying protein-protein interactions and for the high-throughput screening of inhibitors.

## Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the inhibition of the Menin-MLL interaction by **VTP50469**. It relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor fluorophore (FITC) when they are brought into close proximity by the protein-protein interaction.

### Materials and Reagents:

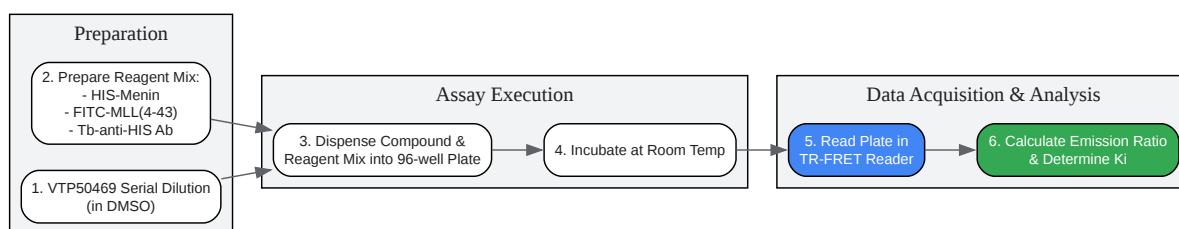
- Menin Protein: Full-length, wild-type Menin with an N-terminal HIS tag, purified from E. coli.
- MLL Peptide: A custom-synthesized peptide corresponding to amino acids 4-43 of MLL, labeled with fluorescein isothiocyanate (FITC) (FITC-MLL-4-43).
- Donor Fluorophore: Terbium-conjugated anti-HIS Antibody (Tb-anti-HIS).
- Compound: **VTP50469**, serially diluted in 100% DMSO.
- Assay Buffer: Specific buffer conditions as optimized for the assay (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).
- Assay Plates: 96-well format plates suitable for fluorescence measurements.

### Procedure:

- Compound Plating: **VTP50469** is serially diluted in DMSO and dispensed into the 96-well assay plates.
- Reagent Preparation: A master mix of the assay components is prepared. This includes the HIS-tagged Menin protein, the FITC-MLL-4-43 peptide, and the Tb-anti-HIS antibody in the assay buffer at their final optimized concentrations.
- Reaction Incubation: The reagent master mix is added to the wells containing the diluted **VTP50469**. The plate is then incubated at room temperature for a specified period to allow

the binding reaction to reach equilibrium.

- **Signal Detection:** The plate is read on a microplate reader capable of TR-FRET measurements. The instrument first excites the Terbium donor fluorophore and then, after a time delay to reduce background fluorescence, measures the emission from both the Terbium donor and the FITC acceptor.
- **Data Analysis:** The ratio of the acceptor (FITC) to donor (Terbium) emission is calculated. In the absence of an inhibitor, Menin and MLL interact, bringing the Tb and FITC labels close, resulting in a high FRET signal. **VTP50469** disrupts this interaction, leading to a decrease in the FRET signal. The  $K_i$  value is then calculated from the  $IC_{50}$  values obtained from the dose-response curves.



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